molecular formula C18H12ClN3OS B11603148 2-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

2-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B11603148
M. Wt: 353.8 g/mol
InChI Key: LBOPXGVOTZORHQ-UHFFFAOYSA-N
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Description

2-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a 2-chloro group and an imidazo[2,1-b][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed cascade process of intermolecular N-acylation and intramolecular C–S-coupling of 2-chloro- and 2-bromobenzoyl chlorides with imidazole-2-thione . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. It may bind to DNA or proteins, leading to the inhibition of essential biological processes. For instance, it has been shown to inhibit the activity of certain enzymes, thereby disrupting cellular functions and inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with an imidazo[2,1-b][1,3]thiazole moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

2-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

InChI

InChI=1S/C18H12ClN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)

InChI Key

LBOPXGVOTZORHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)Cl

Origin of Product

United States

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